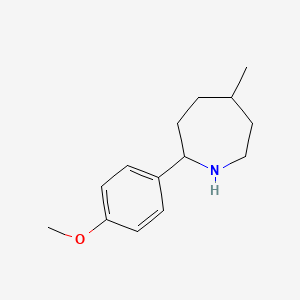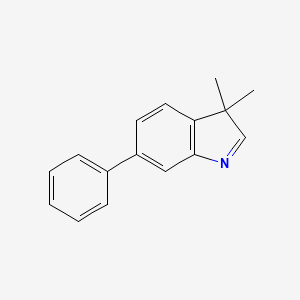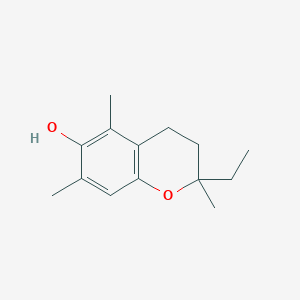
2-Ethyl-2,5,7-trimethylchroman-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-エチル-2,5,7-トリメチルクロマン-6-オールは、クロマノールファミリーに属する合成有機化合物です。構造的にはビタミンEと関連しており、抗酸化特性を示します。この化合物は、ベンゾピラン誘導体であるクロマン環と、その安定性と反応性を高める複数のメチルおよびエチル置換によって特徴付けられます。
2. 製法
合成ルートと反応条件: 2-エチル-2,5,7-トリメチルクロマン-6-オールの合成は、一般的に適切なフェノール前駆体を、酸性または塩基性条件下で脂肪族アルデヒドまたはケトンと縮合させることにより行われます。一般的な方法の1つには、フリーデル・クラフツアルキル化の使用があり、この方法では、フェノールがアルミニウムクロリドなどのルイス酸触媒の存在下でハロアルカンと反応します。
工業生産方法: 工業的な設定では、2-エチル-2,5,7-トリメチルクロマン-6-オールの生産は、一貫した品質と収量を確保するために、連続フロー反応器を使用してスケールアップできます。このプロセスには、多くの場合、高純度の出発原料と、反応効率を最適化するための温度、圧力、pHなどの反応パラメータの厳格な制御が含まれます。
反応の種類:
酸化: 2-エチル-2,5,7-トリメチルクロマン-6-オールは酸化反応を起こし、一般的にキノンまたは他の酸化された誘導体になります。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: この化合物は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して、ジヒドロ誘導体に還元できます。
置換: 親電子求核置換反応はクロマン環上で起こり、さまざまな官能基を導入することができます。ハロゲン、ニトロ化剤、スルホン化剤などの試薬が一般的に使用されます。
一般的な試薬と条件:
酸化: 酸性または中性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: ルイス酸触媒の存在下でのハロゲン(塩素、臭素)。
主な生成物:
酸化: キノンおよび他の酸化された誘導体。
還元: ジヒドロ誘導体。
置換: ハロゲン化、ニトロ化、またはスルホン化されたクロマン誘導体。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,5,7-trimethylchroman-6-ol typically involves the condensation of appropriate phenolic precursors with aliphatic aldehydes or ketones under acidic or basic conditions. One common method includes the use of Friedel-Crafts alkylation, where a phenol reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process often involves the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH to optimize the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the chroman ring, allowing for the introduction of various functional groups. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated chroman derivatives.
科学的研究の応用
2-エチル-2,5,7-トリメチルクロマン-6-オールは、科学研究において幅広い用途があります。
化学: 抗酸化メカニズムとラジカルスカベンジング活性の研究のためのモデル化合物として使用されます。
生物学: 細胞および動物モデルにおける酸化ストレスに対する潜在的な保護効果について調査されています。
医学: 心血管疾患や神経変性疾患などの酸化損傷に関連する疾患の予防または治療における潜在的な治療効果について調査されています。
産業: 抗酸化特性により、化粧品配合に添加剤として使用され、製品の安定性と完全性を維持するのに役立ちます。
作用機序
2-エチル-2,5,7-トリメチルクロマン-6-オールの抗酸化活性は、主にフリーラジカルを中和するために水素原子または電子を供与する能力に起因しています。クロマン環構造により、共鳴を通じて生成されたラジカルの安定化が可能になり、ラジカル連鎖反応が効果的に終了します。この化合物は、活性酸素種や他のフリーラジカルを標的とし、それによって細胞成分を酸化損傷から保護します。
類似化合物:
アルファ-トコフェロール: 同様の抗酸化特性を持つビタミンEの天然型。
トロロックス: 抗酸化アッセイにおける標準として使用されるビタミンEの水溶性アナログ。
2,2,5,7,8-ペンタメチル-6-クロマノール: 安定性と抗酸化活性を高めた別の合成クロマノール誘導体。
独自性: 2-エチル-2,5,7-トリメチルクロマン-6-オールは、特定の置換パターンにより、親油性と安定性のバランスがとれているため、ユニークです。これにより、疎水性および親水性環境の両方で特に効果的になり、抗酸化剤としての汎用性が向上します。
類似化合物との比較
Alpha-tocopherol: A natural form of vitamin E with similar antioxidant properties.
Trolox: A water-soluble analog of vitamin E used as a standard in antioxidant assays.
2,2,5,7,8-Pentamethyl-6-chromanol: Another synthetic chromanol derivative with enhanced stability and antioxidant activity.
Uniqueness: 2-Ethyl-2,5,7-trimethylchroman-6-ol is unique due to its specific substitution pattern, which provides a balance between lipophilicity and stability. This makes it particularly effective in both hydrophobic and hydrophilic environments, enhancing its versatility as an antioxidant.
特性
分子式 |
C14H20O2 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
2-ethyl-2,5,7-trimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C14H20O2/c1-5-14(4)7-6-11-10(3)13(15)9(2)8-12(11)16-14/h8,15H,5-7H2,1-4H3 |
InChIキー |
AJWYQTQUROAMER-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCC2=C(O1)C=C(C(=C2C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


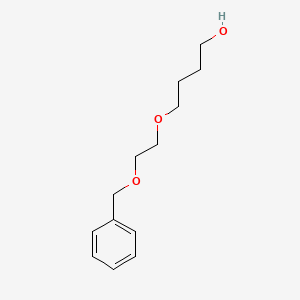
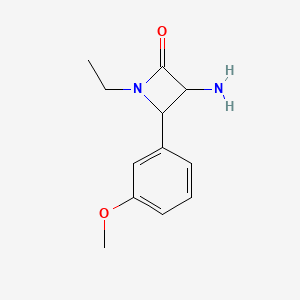
![6-Chlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11883033.png)
![4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11883040.png)
![6-Ethyl-3-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11883044.png)
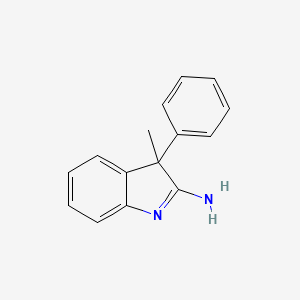


![Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11883082.png)


